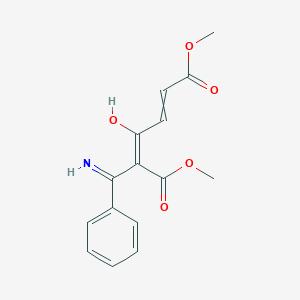
dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate typically involves multi-step organic reactions. One common method includes the condensation of benzenecarboximidoyl chloride with a suitable diene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imidoyl intermediate. Subsequent steps may involve the addition of dimethyl malonate and a catalyst to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the aliphatic chain, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl fumarate: Known for its use in the treatment of multiple sclerosis.
Dimethyl succinate: Used as a flavoring agent and in industrial applications.
Uniqueness
Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate is unique due to its specific structure, which allows for diverse chemical reactivity and potential applications. Unlike dimethyl fumarate and dimethyl succinate, this compound has a more complex structure that includes both aromatic and aliphatic components, making it versatile for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H15NO5 |
|---|---|
Peso molecular |
289.28 g/mol |
Nombre IUPAC |
dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate |
InChI |
InChI=1S/C15H15NO5/c1-20-12(18)9-8-11(17)13(15(19)21-2)14(16)10-6-4-3-5-7-10/h3-9,16-17H,1-2H3/b9-8?,13-11+,16-14? |
Clave InChI |
NMZFOVASSQHZFA-XPNWPIGBSA-N |
SMILES isomérico |
COC(=O)C=C/C(=C(/C(=N)C1=CC=CC=C1)\C(=O)OC)/O |
SMILES canónico |
COC(=O)C=CC(=C(C(=N)C1=CC=CC=C1)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
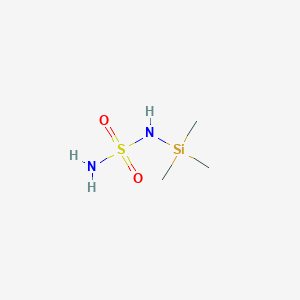
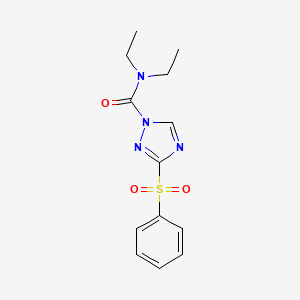
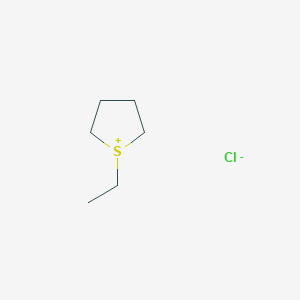


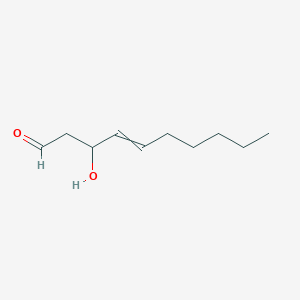

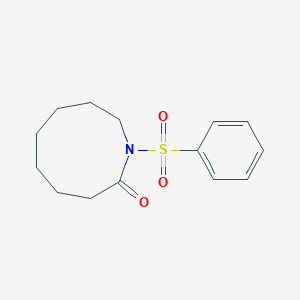
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)
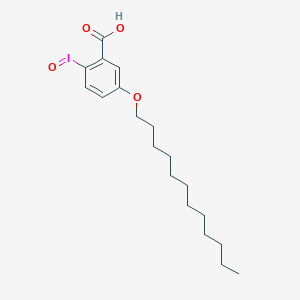
![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)
